molecular formula C11H7ClO2 B12339878 (5-Chlorofuran-2-yl)(phenyl)methanone CAS No. 14360-55-5

(5-Chlorofuran-2-yl)(phenyl)methanone

Cat. No.: B12339878
CAS No.: 14360-55-5
M. Wt: 206.62 g/mol
InChI Key: RLNRVYWKYYSVAU-UHFFFAOYSA-N
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Description

Methanone, (5-chloro-2-furanyl)phenyl- is an organic compound with the molecular formula C11H7ClO2 It is characterized by the presence of a methanone group attached to a 5-chloro-2-furanyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-2-furanyl)phenyl- typically involves the reaction of 5-chloro-2-furanyl with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

5-chloro-2-furanyl+benzoyl chloridepyridine, refluxMethanone, (5-chloro-2-furanyl)phenyl-\text{5-chloro-2-furanyl} + \text{benzoyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{Methanone, (5-chloro-2-furanyl)phenyl-} 5-chloro-2-furanyl+benzoyl chloridepyridine, reflux​Methanone, (5-chloro-2-furanyl)phenyl-

Industrial Production Methods

On an industrial scale, the production of Methanone, (5-chloro-2-furanyl)phenyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-chloro-2-furanyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, (5-chloro-2-furanyl)phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (5-chloro-2-furanyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (5-chloro-2-(methylamino)phenyl)phenyl-
  • Methanone, (5-chloro-1-methyl-1H-imidazol-2-yl)-2-furanyl-
  • Methanone, (5-chloro-2-furanyl)phenyl-

Uniqueness

Methanone, (5-chloro-2-furanyl)phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

14360-55-5

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

(5-chlorofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C11H7ClO2/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

RLNRVYWKYYSVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Cl

Origin of Product

United States

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